molecular formula C12H23AlO2 B14257640 Methyl 2-(dibutylalumanyl)prop-2-enoate CAS No. 188759-91-3

Methyl 2-(dibutylalumanyl)prop-2-enoate

Cat. No.: B14257640
CAS No.: 188759-91-3
M. Wt: 226.29 g/mol
InChI Key: VPFAUMMIVUVPBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(dibutylalumanyl)prop-2-enoate is an organometallic compound that features an aluminum atom bonded to a prop-2-enoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(dibutylalumanyl)prop-2-enoate typically involves the reaction of methyl prop-2-enoate with a dibutylaluminum reagent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the aluminum compound. Common solvents used in this reaction include toluene and hexane. The reaction is often initiated at low temperatures to control the reactivity of the aluminum species.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors is also explored to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(dibutylalumanyl)prop-2-enoate undergoes various types of chemical reactions, including:

    Oxidation: The aluminum center can be oxidized to form aluminum oxide derivatives.

    Reduction: The compound can participate in reduction reactions, often acting as a reducing agent.

    Substitution: The prop-2-enoate moiety can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include oxygen and peroxides.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Formation of aluminum oxide derivatives.

    Reduction: Formation of reduced aluminum species.

    Substitution: Formation of substituted prop-2-enoate derivatives.

Scientific Research Applications

Methyl 2-(dibutylalumanyl)prop-2-enoate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the formation of complex molecules.

    Biology: Investigated for its potential use in biological systems as a catalyst or reagent.

    Medicine: Explored for its potential in drug synthesis and delivery systems.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of Methyl 2-(dibutylalumanyl)prop-2-enoate involves the interaction of the aluminum center with various substrates. The aluminum atom acts as a Lewis acid, facilitating the formation of new chemical bonds. The prop-2-enoate moiety can participate in various reactions, contributing to the compound’s reactivity and versatility.

Comparison with Similar Compounds

Similar Compounds

    Methyl prop-2-enoate: A simpler ester without the aluminum center.

    Dibutylaluminum hydride: An aluminum compound without the prop-2-enoate moiety.

    Methyl methacrylate: A related ester used in polymer production.

Uniqueness

Methyl 2-(dibutylalumanyl)prop-2-enoate is unique due to the presence of both the aluminum center and the prop-2-enoate moiety

Properties

CAS No.

188759-91-3

Molecular Formula

C12H23AlO2

Molecular Weight

226.29 g/mol

IUPAC Name

methyl 2-dibutylalumanylprop-2-enoate

InChI

InChI=1S/C4H5O2.2C4H9.Al/c1-3-4(5)6-2;2*1-3-4-2;/h1H2,2H3;2*1,3-4H2,2H3;

InChI Key

VPFAUMMIVUVPBZ-UHFFFAOYSA-N

Canonical SMILES

CCCC[Al](CCCC)C(=C)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.